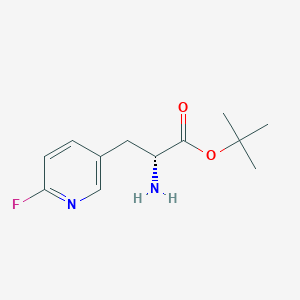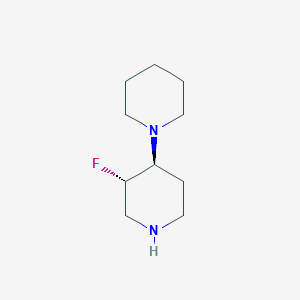
(3'S,4'S)-3'-fluoro-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” is a fascinating chemical compound with a complex structure. It belongs to the class of piperidine derivatives and features a fluorine atom substitution at the 3’ position and a bipiperidine backbone. The compound’s unique arrangement of atoms makes it intriguing for various scientific applications.
準備方法
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Fluorination of Bipiperidine:
- Starting with bipiperidine (a bicyclic amine), the fluorination reaction occurs at the 3’ position.
- Reagents: Fluorinating agents (e.g., HF, F2, or Selectfluor®).
- Conditions: Anhydrous solvent (e.g., acetonitrile, dichloromethane) at low temperature.
- Yield: Moderate to good yields of the desired product.
-
Asymmetric Synthesis:
- Enantioselective methods can yield the (3’S,4’S)-enantiomer.
- Chiral auxiliary-based approaches or organocatalysis are commonly employed.
- Conditions: Carefully controlled reaction conditions to achieve stereoselectivity.
Industrial Production:
The industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers often employ continuous flow processes or batch reactions to achieve high yields.
化学反応の分析
Reactivity:
“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, such as N-oxidation or C-H functionalization.
Reduction: Reduction of the fluorine substituent or the piperidine ring.
Substitution: Nucleophilic substitution reactions at the fluorine position.
Cyclization: Formation of fused rings or heterocycles.
Common Reagents and Conditions:
Oxidation: Oxone® (potassium peroxymonosulfate), PCC (pyridinium chlorochromate).
Reduction: H2/Pd-C, NaBH4, LiAlH4.
Substitution: Alkyl halides, amines, or nucleophiles.
Cyclization: Lewis acids (e.g., BF3), heat.
Major Products:
The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction could lead to saturated piperidines.
科学的研究の応用
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Ligands: Employed in coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Investigated for potential pharmaceutical applications.
Fluorine as a Probe: Fluorinated compounds are valuable tools for studying biological processes.
Industry:
Fine Chemicals: Used in specialty chemicals and agrochemicals.
作用機序
The exact mechanism of action remains an active area of research. potential molecular targets include receptors, enzymes, or cellular pathways influenced by the fluorine substitution. Further studies are needed to elucidate its precise effects.
類似化合物との比較
While there are no direct analogs of “(3’S,4’S)-3’-fluoro-1,4’-bipiperidine,” its unique fluorinated bipiperidine scaffold sets it apart. Similar compounds include other fluorinated piperidines or bipiperidines, but none match its specific arrangement.
特性
CAS番号 |
2102412-90-6 |
|---|---|
分子式 |
C10H19FN2 |
分子量 |
186.27 g/mol |
IUPAC名 |
(3S,4S)-3-fluoro-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C10H19FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h9-10,12H,1-8H2/t9-,10-/m0/s1 |
InChIキー |
PPNYOPTVJSKOPB-UWVGGRQHSA-N |
異性体SMILES |
C1CCN(CC1)[C@H]2CCNC[C@@H]2F |
正規SMILES |
C1CCN(CC1)C2CCNCC2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




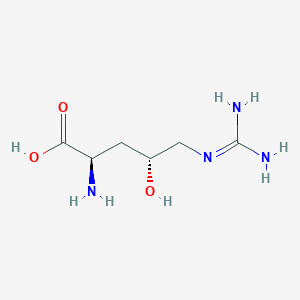
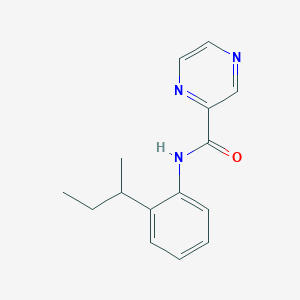
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)
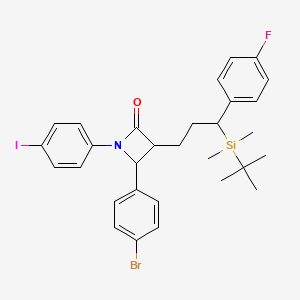
![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)
![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)

![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)
